molecular formula C10H14O B14441581 Spiro[3.5]nonan-2-one, 5-methylene- CAS No. 75229-61-7

Spiro[3.5]nonan-2-one, 5-methylene-

Cat. No.: B14441581
CAS No.: 75229-61-7
M. Wt: 150.22 g/mol
InChI Key: DBAVMZQJKNRLPQ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-2-one, 5-methylene- is a bicyclic ketone characterized by a spiro junction at the third carbon of a nonane backbone, with a ketone group at position 2 and a methylene substituent at position 4. The spiro architecture imposes significant steric constraints, influencing its reactivity and physical properties. For instance, trifluoromethyl- and benzo-fused analogs demonstrate how substituents alter electronic and steric profiles . The methylene group at position 5 likely enhances electrophilic reactivity at adjacent sites, similar to spiro compounds with exocyclic double bonds .

Properties

CAS No.

75229-61-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

9-methylidenespiro[3.5]nonan-2-one

InChI

InChI=1S/C10H14O/c1-8-4-2-3-5-10(8)6-9(11)7-10/h1-7H2

InChI Key

DBAVMZQJKNRLPQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC12CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-2-one, 5-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a methylene source, such as methylene iodide, in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Spiro[3.5]nonan-2-one, 5-methylene- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-2-one, 5-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[3.5]nonan-2-one, 5-methylene- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-2-one, 5-methylene- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro[3.5]nonan-2-one Derivatives

Compound Name Molecular Formula Key Substituents/Features Functional Groups Reference
8-Trifluoromethyl-(3:4-benzo)-1-oxaspiro[3.5]nonan-2-one (31) C₉H₅F₃O Trifluoromethyl, benzo fusion Ketone, ether
6-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one (8) C₈H₁₂ClNO₃S Chlorosulfonyl, methyl Ketone, sulfonamide
7-Azaspiro[3.5]nonan-2-one C₈H₁₃NO Nitrogen at position 7 Ketone, amine
5-Benzyl-5-azaspiro[3.5]nonan-8-one C₁₅H₁₉NO Benzyl at position 5 Ketone, tertiary amine
5-Methyl-2-oxaspiro[3.5]nonane C₉H₁₆O Methyl at position 5 Ether

Key Observations :

  • Heteroatom Influence : Oxygen-containing spiro compounds (e.g., 31 in ) exhibit lower polarity compared to nitrogen analogs (e.g., 7-azaspiro in ), which may enhance solubility in polar solvents.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the ketone, whereas bulky substituents like benzyl hinder nucleophilic attack.

Physicochemical and Spectral Properties

Table 2: Analytical and Spectral Data Comparison

Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) MS (m/z) Purity Reference
Spiro[indole-2,2'-pyrrole] derivatives 138–140 ~1700 (C=O stretch) δ 7.2–8.1 (aromatic H) [M+] 186 >95%
8-Trifluoromethyl-benzo-spiro (31) Not reported 1750 (C=O) δ 6.08–6.40 (vinyl H) 186 (100%) 57.91% C
7-Azaspiro[3.5]nonan-2-one Not reported 1680–1700 (C=O) δ 2.5–3.5 (methylene H) Not reported High

Key Observations :

  • Melting Points : Spiro compounds with aromatic fused rings (e.g., benzo derivatives ) typically exhibit higher melting points than aliphatic variants.
  • Spectral Signatures : The ketone C=O stretch in IR (~1700 cm⁻¹) is consistent across derivatives . Vinyl protons in chlorosulfonyl analogs (e.g., δ 6.08–6.40 in ) suggest restricted rotation due to steric hindrance.

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